molecular formula C10H16ClNO B12867624 (S)-3-(Furan-3-ylmethyl)piperidine hydrochloride

(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride

Cat. No.: B12867624
M. Wt: 201.69 g/mol
InChI Key: WTIDIYPYRWPOLA-FVGYRXGTSA-N
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Description

(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a furan ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Furan-3-ylmethyl)piperidine hydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-containing reagent reacts with the piperidine intermediate.

    Purification and conversion to hydrochloride salt: The final compound is purified using techniques such as recrystallization or chromatography, and then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the piperidine ring may produce piperidine derivatives.

Scientific Research Applications

(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Furan-3-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and piperidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring structure.

    Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-carboxylic acid share the piperidine ring structure.

Uniqueness

(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride is unique due to the specific combination of the furan ring and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(3S)-3-(furan-3-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h3,5,8-9,11H,1-2,4,6-7H2;1H/t9-;/m0./s1

InChI Key

WTIDIYPYRWPOLA-FVGYRXGTSA-N

Isomeric SMILES

C1C[C@H](CNC1)CC2=COC=C2.Cl

Canonical SMILES

C1CC(CNC1)CC2=COC=C2.Cl

Origin of Product

United States

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